Cas no 1806732-39-7 (5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine)
5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H7BrF3NO3/c1-15-7-6(16-8(10,11)12)5(14)4(2-9)3-13-7/h3H,2H2,1H3,(H,13,14)
- InChI Key: NXIQZXZPFIELJS-UHFFFAOYSA-N
- SMILES: BrCC1=CNC(=C(C1=O)OC(F)(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 362
- XLogP3: 2.3
- Topological Polar Surface Area: 47.6
5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029096019-1g |
5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine |
1806732-39-7 | 97% | 1g |
$1,564.50 | 2022-03-31 |
5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine
Introduction to 5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine (CAS No. 1806732-39-7)
5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine, identified by its CAS number 1806732-39-7, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities and pharmacological applications. The unique structural features of 5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine, including the presence of a bromomethyl group, hydroxyl group, methoxy group, and trifluoromethoxy group, make it an attractive scaffold for the development of novel therapeutic agents.
The bromomethyl group in the molecular structure of 5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine serves as a reactive handle for further functionalization, enabling the synthesis of a wide range of derivatives. This reactivity has been exploited in various synthetic strategies, including cross-coupling reactions, which are fundamental in modern drug discovery. The hydroxyl and methoxy groups contribute to the compound's solubility and interaction with biological targets, while the trifluoromethoxy group enhances metabolic stability and binding affinity. These structural attributes collectively position 5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine as a valuable building block in medicinal chemistry.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease pathways. Among these, kinases have emerged as critical therapeutic targets due to their involvement in numerous physiological and pathological processes. 5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine has been explored as a precursor in the synthesis of kinase inhibitors. For instance, its bromomethyl functionality allows for facile introduction of aryl or heteroaryl groups through Suzuki-Miyaura or Heck coupling reactions, leading to compounds with enhanced kinase inhibition properties. Preliminary studies have demonstrated that derivatives of this scaffold exhibit promising activity against several kinases, including tyrosine kinases and serine/threonine kinases.
The trifluoromethoxy group in 5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine is particularly noteworthy for its ability to modulate pharmacokinetic properties. Fluoro-substituents are well-documented in drug design for their ability to improve lipophilicity, metabolic stability, and binding affinity to biological targets. This feature has been leveraged in the development of next-generation kinase inhibitors, where the trifluoromethoxy group contributes to sustained activity and reduced off-target effects. Moreover, the hydroxyl and methoxy groups provide opportunities for further derivatization through etherification or esterification reactions, allowing for fine-tuning of physicochemical properties such as solubility and bioavailability.
Another area where 5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine has shown promise is in the development of antiviral agents. The pyridine core is a common motif in antiviral drugs due to its ability to interact with viral enzymes and receptors. Researchers have utilized this compound as a starting material for synthesizing analogs with enhanced antiviral activity. For example, modifications at the 4-hydroxy and 3-trifluoromethoxy positions have led to derivatives that exhibit potent inhibition against viral proteases and polymerases. These findings highlight the potential of 5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine as a key intermediate in antiviral drug discovery.
The synthetic utility of 5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluoromethoxy)pyridine extends beyond kinase and antiviral applications. It has been employed in the synthesis of ligands for G protein-coupled receptors (GPCRs), which are integral membrane proteins involved in signal transduction pathways. The presence of multiple functional groups allows for precise tuning of receptor binding properties through strategic derivatization. For instance, introduction of electron-withdrawing or electron-donating groups at specific positions can modulate affinity and selectivity for different GPCRs. This flexibility makes 5-(Bromomethyl)-4-hydroxy-2-methoxy-3-(trifluorometh oxy)pyridine a valuable tool in GPCR ligand design.
In conclusion, 5-(Bromomethyl)-4-hydroxy-2-meth oxy-3-(trifluor ometh oxy)pyridine (CAS No. 1806732-39-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse functionalization strategies, making it an ideal scaffold for developing novel therapeutic agents targeting various disease pathways. Recent advancements in synthetic chemistry and drug discovery continue to highlight its importance as a building block for innovative drug candidates. As research progresses, it is anticipated that derivatives of this compound will play an increasingly pivotal role in addressing unmet medical needs.
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